Physicochemical Benchmarking Against the Closest Structurally Characterized Indole-Piperazine Ethanone Analog
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS not assigned; vendor-labeled analog) represents the closest commercially available comparator that retains the indole-ethanone-piperazine core but replaces the 2-hydroxyphenyl group with a simpler N-acetyl substituent. The target compound's computed XLogP3-AA is 2.9, reflecting the lipophilic contribution of the 2-hydroxyphenyl ring, whereas the N-acetyl analog is expected to have lower clogP (~1.5) based on fragment-based prediction [1]. The target compound also possesses one hydrogen-bond donor (phenolic OH) versus zero for the N-acetyl analog, potentially altering solubility, permeability, and target engagement profiles [1].
| Evidence Dimension | Computed lipophilicity and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; HBD = 1 |
| Comparator Or Baseline | 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: predicted clogP ~1.5; HBD = 0 |
| Quantified Difference | ΔXLogP ≈ +1.4 log units; ΔHBD = +1 |
| Conditions | Computed properties via PubChem (XLogP3 algorithm) and fragment-based estimates |
Why This Matters
A 1.4-log-unit increase in lipophilicity can significantly alter membrane permeability and non-specific protein binding, making the target compound unsuitable as a direct substitute for the N-acetyl analog in cellular assays without re-optimization.
- [1] PubChem. (2025). 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, CID 45505292. National Library of Medicine. View Source
